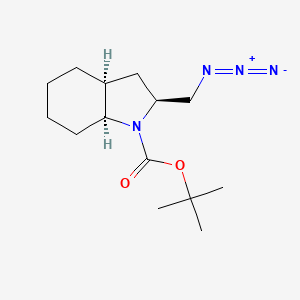![molecular formula C18H21N3O4S2 B2779176 N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-59-7](/img/structure/B2779176.png)
N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sophisticated compound with diverse applications across multiple scientific fields. This compound is part of the sulfonamide class, known for its broad range of biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves several key steps:
Formation of the Pyrazole Core: : The initial step often includes the cyclization of hydrazine and diketone derivatives to form the pyrazole ring.
Substitution and Functionalization: : Introduction of the phenyl group and sulfonyl substituents is achieved through reactions like electrophilic aromatic substitution and nucleophilic substitution.
Final Sulfonamide Formation: : The final compound is obtained by reacting with ethanesulfonyl chloride under controlled conditions, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods often follow similar synthetic routes but are scaled up using continuous flow reactors to maintain the necessary temperature and pressure conditions. This ensures higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidative reactions, primarily affecting the ethanesulfonyl and methanesulfonamide groups.
Reduction: : Reduction reactions typically target the pyrazole ring, modifying its electronic properties.
Substitution: : Electrophilic aromatic substitution on the phenyl ring is common, with reagents like halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like bromine, chlorine, and nitric acid under acidic or basic conditions.
Major Products Formed
Depending on the reactions, major products can include halogenated derivatives, nitro-substituted analogs, and various oxidized forms of the sulfonyl groups.
Scientific Research Applications
N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has shown significant potential in several research areas:
Chemistry: : Used as a catalyst or reagent in synthetic organic chemistry.
Biology: : Investigated for its effects on various biological pathways.
Medicine: : Potential therapeutic applications in anti-inflammatory and anti-cancer research.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
Effects and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its mechanism of action involves:
Binding to Enzymes: : Inhibits or activates enzymes, altering biological processes.
Signal Transduction: : Interferes with cellular signaling pathways, affecting cell behavior.
Gene Expression: : Modulates gene expression, leading to changes in protein production.
Comparison with Similar Compounds
Comparison and Uniqueness
N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique structural features and diverse reactivity compared to similar compounds like:
Sulfanilamide: : Shares the sulfonamide group but differs in overall structure and reactivity.
Celecoxib: : Another pyrazole-based sulfonamide with anti-inflammatory properties.
Sulfasalazine: : Contains a sulfonamide group but has a distinct azo linkage and therapeutic applications.
Overall, this compound is a versatile compound with broad implications in various scientific disciplines. Its unique properties and reactivity make it a valuable subject of study and application.
Properties
IUPAC Name |
N-[3-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)21-18(14-8-5-4-6-9-14)13-17(19-21)15-10-7-11-16(12-15)20-26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQAMFCMYPMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide](/img/structure/B2779094.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)


![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)


![N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2779113.png)
![Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate](/img/structure/B2779114.png)

